molecular formula C14H13F2NO3 B1224945 6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid

6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid

Cat. No. B1224945
M. Wt: 281.25 g/mol
InChI Key: VIOGDFJFJUBWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3,4-difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid is an anilide.

Scientific Research Applications

Analytical Methods and Environmental Fate

Research on analytical methods and the environmental fate of fluorinated compounds highlights the complexity and necessity of advanced techniques for understanding their behavior and impact. Studies such as those by Ilyasov et al. (2020) on the ABTS/PP decolorization assay for antioxidant capacity showcase the depth of analysis required for such compounds, indicating potential applications in evaluating the antioxidant properties of complex molecules, including fluorinated ones (Ilyasov et al., 2020). Moreover, the microbial degradation of polyfluoroalkyl chemicals reviewed by Liu and Avendaño (2013) delves into the environmental fate of these substances, suggesting that research on "6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid" might also explore biodegradation pathways and environmental persistence (Liu & Avendaño, 2013).

Health Risks and Toxicity Assessment

Investigations into the health risks associated with perfluoroalkyl acids and their derivatives, like those by Lau et al. (2004), offer a template for assessing the potential toxicological impacts of complex fluorinated compounds, including "6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid." These studies underline the importance of understanding the developmental and chronic toxicity to inform risk assessments and regulatory standards (Lau et al., 2004).

Synthesis and Chemical Transformations

The synthesis and transformation of complex organic molecules, as reviewed in works on indole synthesis and the selective oxidation of cyclohexene, provide insights into chemical reactions and mechanisms that could be relevant for manipulating "6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid." Such research might be applicable in devising synthetic routes or understanding the reactivity of this compound within various chemical contexts (Taber & Tirunahari, 2011).

properties

Product Name

6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid

Molecular Formula

C14H13F2NO3

Molecular Weight

281.25 g/mol

IUPAC Name

6-[(3,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H13F2NO3/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20)

InChI Key

VIOGDFJFJUBWAY-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC(=C(C=C2)F)F)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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